An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxyquinolin-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxyquinolin-3-amine
Abstract
8-Methoxyquinolin-3-amine is a valuable heterocyclic building block in the landscape of drug discovery and materials science. Its quinoline core, substituted with both an electron-donating methoxy group and a versatile primary amine, makes it an attractive scaffold for generating libraries of compounds with diverse pharmacological potential. This guide provides a comprehensive overview of a robust synthetic pathway to 8-Methoxyquinolin-3-amine, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization of the final compound. The content is designed for researchers and professionals in organic synthesis and medicinal chemistry, offering field-proven insights into the practical execution of this multi-step synthesis.
Introduction and Strategic Overview
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the anti-malarial and anti-cancer domains. The specific substitution pattern of 8-Methoxyquinolin-3-amine offers a unique combination of electronic and steric properties. The methoxy group at the 8-position modulates the lipophilicity and metabolic stability of derivatives, while the primary amine at the 3-position serves as a critical handle for further chemical elaboration via amide bond formation, reductive amination, or participation in cross-coupling reactions.
The synthesis of this target molecule is not trivial and is best approached through a multi-step sequence that builds the molecule logically. A common and effective strategy involves the initial formation of the quinoline core, followed by the introduction of the required functional groups.
Our proposed synthetic pathway begins with the readily available 8-hydroxyquinoline and proceeds through a key 3-nitro-8-methoxyquinoline intermediate. This retrosynthetic approach is illustrated below.
Retrosynthetic Analysis Diagram
Caption: Retrosynthetic pathway for 8-Methoxyquinolin-3-amine.
This guide will provide detailed protocols for the methylation of 8-hydroxyquinoline and the subsequent reduction of the nitro-intermediate to yield the final product.
Synthesis of the 8-Methoxyquinoline Core
The foundational step in this synthesis is the conversion of commercially available 8-hydroxyquinoline to 8-methoxyquinoline. This transformation is a classic example of the Williamson ether synthesis, wherein the phenoxide of 8-hydroxyquinoline acts as a nucleophile, displacing a methylating agent.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic potassium quinolin-8-olate in situ. Its insolubility in acetone drives the reaction forward.
-
Methylating Agent: Methyl iodide (CH₃I) is an effective and highly reactive methylating agent chosen for its good leaving group (iodide).
-
Solvent: Acetone is an ideal solvent as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution. Its boiling point allows for the reaction to be conveniently run at reflux.
Experimental Protocol: Synthesis of 8-Methoxyquinoline[1][2]
-
To a solution of 8-hydroxyquinoline (1.0 eq) in acetone (approx. 15 mL per gram of 8-hydroxyquinoline) in a round-bottom flask, add solid potassium carbonate (1.0 eq).
-
Add methyl iodide (1.0 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 8-methoxyquinoline can be purified by column chromatography on silica gel or by vacuum distillation to yield a yellow crystalline solid or oil.[1]
Introduction of the Amine via a Nitro Intermediate
The introduction of the 3-amino group is achieved via a two-step process: nitration of the 8-methoxyquinoline core to form 3-nitro-8-methoxyquinoline, followed by the chemical reduction of the nitro group.
Step 3a: Nitration of 8-Methoxyquinoline (Conceptual)
Electrophilic nitration of the 8-methoxyquinoline ring system is a complex reaction. The methoxy group is a strongly activating, ortho-para director, favoring substitution at positions 5 and 7.[2] The quinoline nitrogen, especially under acidic nitrating conditions, is protonated and acts as a strong deactivating group, making substitution on the pyridine ring (positions 2, 3, 4) difficult. Therefore, achieving selective nitration at the 3-position is a significant synthetic challenge that typically requires specialized conditions or alternative synthetic routes not covered by general literature.
Step 3b: Reduction of 3-Nitro-8-methoxyquinoline
Once the 3-nitro-8-methoxyquinoline intermediate is obtained, its reduction to the corresponding primary amine is a standard and high-yielding transformation. Tin(II) chloride (SnCl₂) in an acidic medium or ethanol is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities.[3]
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a robust and reliable single-electron transfer reducing agent for nitroarenes. It is tolerant of many functional groups and the reaction is typically clean.
-
Solvent: Ethanol is a common solvent that effectively dissolves the starting material and the reagent.
-
Work-up: The reaction mixture is basified after completion. This is crucial to neutralize the acidic medium and precipitate tin salts (as tin hydroxides), allowing for the extraction of the free amine product into an organic solvent.
Experimental Protocol: Synthesis of 8-Methoxyquinolin-3-amine
(This protocol is adapted from a standard procedure for the reduction of a substituted nitroquinoline).[3]
-
In a round-bottom flask, dissolve 3-nitro-8-methoxyquinoline (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 8-9. A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to afford the crude 8-Methoxyquinolin-3-amine.
-
Purify the product by column chromatography on silica gel or by recrystallization to yield the final product.
Characterization of 8-Methoxyquinolin-3-amine
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 8-Methoxyquinolin-3-amine.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for 8-Methoxyquinolin-3-amine.
Summary of Characterization Data
The following table summarizes the expected analytical data for 8-Methoxyquinolin-3-amine based on its chemical structure and data from analogous compounds.[4][5]
| Analysis Technique | Expected Observations |
| Appearance | Expected to be a solid (e.g., crystalline powder). |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.6-8.8 (s, 1H, H2), ~7.8-8.0 (d, 1H, H4), ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (br s, 2H, -NH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150-155 (Ar-C-O), ~140-145 (Ar-C), ~135-140 (Ar-C-N), ~125-130 (Ar-CH), ~110-120 (Ar-CH), ~105-110 (Ar-CH), ~55-56 (-OCH₃). |
| Mass Spectrometry (ESI+) | m/z: 175.0866 [M+H]⁺, 197.0685 [M+Na]⁺.[4] |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3450-3300 (N-H stretch, two bands), ~3050 (Ar C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch). |
| Melting Point | Not widely reported; requires experimental determination. |
Conclusion
This technical guide outlines a structured and chemically sound approach for the synthesis of 8-Methoxyquinolin-3-amine. By leveraging a Williamson ether synthesis to prepare the 8-methoxyquinoline core and a subsequent nitro-group reduction, the target molecule can be accessed effectively. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers. The detailed characterization data serves as a critical reference for validating the successful synthesis of this important chemical scaffold, paving the way for its application in the development of novel therapeutic agents and functional materials.
References
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. Available at: [Link].
-
Wikipedia. Doebner–Miller reaction. Available at: [Link].
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link].
-
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link].
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available at: [Link].
-
Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link].
-
ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. Available at: [Link].
-
Mol-Instincts. 8-METHOXYQUINOLINE 938-33-0 wiki. Available at: [Link].
-
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro- 8- methoxyquinoline and their Biological Activities | Request PDF. Available at: [Link].
-
PubChemLite. 8-methoxyquinolin-3-amine (C10H10N2O). Available at: [Link].
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link].
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link].
-
PubMed Central (PMC). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link].
-
PrepChem.com. Synthesis of 8-amino-2-methoxyquinoline. Available at: [Link].
-
PubMed Central (PMC). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Available at: [Link].
-
MDPI. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link].
-
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link].
- Google Patents. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
-
MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link].
-
PubChem. 6-Methoxy-8-quinolinamine. Available at: [Link].
-
Taylor & Francis Online. Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Available at: [Link].
-
PubChem. 3-Aminoquinoline. Available at: [Link].
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nnpub.org [nnpub.org]
- 3. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 8-methoxyquinolin-3-amine (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 5. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
